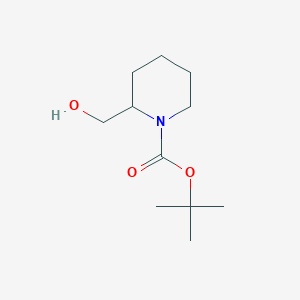

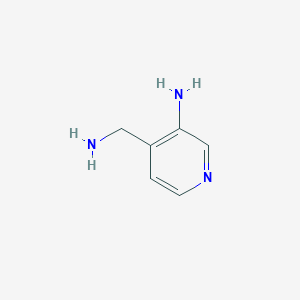

4-(Aminomethyl)pyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

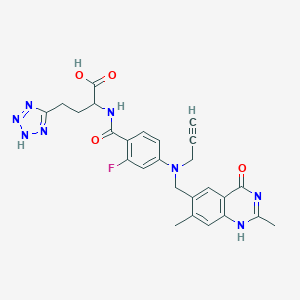

“4-(Aminomethyl)pyridine” is a compound that has derivatives which act as reversible inhibitors of various copper amine oxidases (CAOs) . It is a trifunctional amine for the preparation of linear poly(amido amine)s, which form micelles for controlled delivery of drugs .

Synthesis Analysis

Aminopyridines, including “4-(Aminomethyl)pyridine”, have been extensively studied due to their interesting biological activities . They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. The diversity in their pharmacological activities has attracted many researchers to explore efficient procedures for synthesizing different types of aminopyridine derivatives .

Molecular Structure Analysis

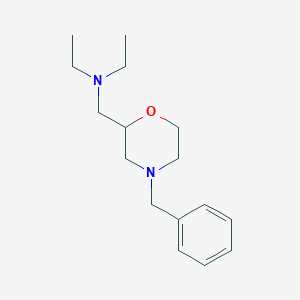

The molecular structure of “4-(Aminomethyl)pyridine” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

Aminopyridine ligands, including “4-(Aminomethyl)pyridine”, depend on both the presence of heteroatoms in the pyridine ring for coordination with metals and sulfonamide to enhance the biological activity . Chelating ligands containing O and N donor atoms exhibit broad biological activity and are of special interest because of their different bonding patterns with metals .

Physical And Chemical Properties Analysis

The molecular formula of “4-(Aminomethyl)pyridine” is C6H8N2, and its molecular weight is 108.14 g/mol . More detailed physical and chemical properties can be found in the PubChem database .

Applications De Recherche Scientifique

Catalyst in Chemical Reactions

4-(Aminomethyl)pyridin-3-amine can be used as a catalyst in the regioselective acylation of N-tosylhydrazide . This application is particularly useful in the field of organic synthesis, where regioselective reactions are crucial for creating complex molecules .

Synthesis of Derivatives for Neurological Studies

This compound can also serve as a starting material in the synthesis of 4-aminopyridine derivatives for neurological disorder studies . These derivatives can be used to investigate the pathophysiology of various neurological conditions and to develop potential treatments .

Precursor for Pyrrolidino Derivatives

4-(Aminomethyl)pyridin-3-amine can be used as a precursor for the synthesis of enantiomerically pure 4-(pyrrolidino)pyridine (PPY) derivatives by cyclocondensation reaction . These PPY derivatives have potential applications in medicinal chemistry and drug discovery .

Hydrogenation of Pyridinecarbonitriles

In the field of catalysis, this compound has been used in the chemoselective, liquid-phase heterogeneous catalytic hydrogenation of pyridinecarbonitriles . This process can lead to the selective preparation of pyridyl- or piperidylmethylamines .

Ion Channel Modulator

4-(Aminomethyl)pyridin-3-amine is a ligand and an ion channel modulator used as an acetylcholine release enhancing agent . This makes it valuable in the study of neurological disorders and the development of potential treatments .

Selective Recovery of Gold Ions

This compound has been used in the selective recovery of gold ions from aqueous solutions . The adsorption mechanism lies on the chelation and ion exchange between gold ions and amines/hydroxyl groups . This application is particularly relevant in the field of waste management and environmental remediation .

Mécanisme D'action

Target of Action

4-(Aminomethyl)pyridin-3-amine is an organic compound that is structurally similar to 4-Aminopyridine . It is used as a research tool in characterizing subtypes of the potassium channel . The primary targets of this compound are the potassium channels, which play a crucial role in maintaining the resting potential, shaping the action potential, and controlling the firing frequency of neurons .

Mode of Action

The compound interacts with its targets, the potassium channels, by blocking or modifying their activity . This interaction results in changes in the conductance of potassium ions, which can affect the excitability of neurons . The compound has also been shown to potentiate voltage-gated Ca2+ channel currents independent of effects on voltage-activated K+ channels .

Biochemical Pathways

The affected pathways primarily involve the flow of potassium ions across the cell membrane. By blocking or modifying the activity of potassium channels, 4-(Aminomethyl)pyridin-3-amine can alter the membrane potential and influence the firing of action potentials . The downstream effects of these changes can include altered neuronal excitability, which can have various effects depending on the specific neurons and circuits involved .

Pharmacokinetics

4-Aminopyridine has a bioavailability of 96% , suggesting that a large proportion of the administered dose is able to reach the systemic circulation.

Result of Action

The molecular and cellular effects of 4-(Aminomethyl)pyridin-3-amine’s action primarily involve changes in neuronal excitability due to its effects on potassium channels . These changes can have various effects on neuronal function and communication, potentially influencing a wide range of physiological processes.

Action Environment

The action, efficacy, and stability of 4-(Aminomethyl)pyridin-3-amine can be influenced by various environmental factors. These can include factors such as pH and temperature, which can affect the compound’s stability and its interactions with potassium channels. Additionally, the presence of other substances that interact with potassium channels can potentially influence the compound’s effects .

Propriétés

IUPAC Name |

4-(aminomethyl)pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKNYDPZJJXIMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463614 |

Source

|

| Record name | 4-(aminomethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)pyridin-3-amine | |

CAS RN |

144288-49-3 |

Source

|

| Record name | 4-(aminomethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)

![2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B114147.png)

![Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate](/img/structure/B114148.png)

![1-Methyl-2-vinyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B114150.png)

![Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl-](/img/structure/B114155.png)